ZM-447439

Catalog No.
S548715
CAS No.
331771-20-1
M.F
C29H31N5O4
M. Wt
513.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZM-447439

CAS Number

331771-20-1

Product Name

ZM-447439

IUPAC Name

N-[4-[[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenyl]benzamide

Molecular Formula

C29H31N5O4

Molecular Weight

513.6 g/mol

InChI

InChI=1S/C29H31N5O4/c1-36-26-18-24-25(19-27(26)38-15-5-12-34-13-16-37-17-14-34)30-20-31-28(24)32-22-8-10-23(11-9-22)33-29(35)21-6-3-2-4-7-21/h2-4,6-11,18-20H,5,12-17H2,1H3,(H,33,35)(H,30,31,32)

InChI Key

OGNYUTNQZVRGMN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4-(4-(N-benzoylamino)anilino)-6-methoxy-7-(3-(1-morpholino)propoxy)quinazoline, ZM 447439, ZM-447439, ZM447439

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OCCCN5CCOCC5

The exact mass of the compound N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide is 513.2376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ZM-447439 (CAS: 331771-20-1) is a highly validated, ATP-competitive small molecule inhibitor targeting Aurora kinases, with primary utility as a chemical probe for Aurora B function in cellular assays . Unlike broad-spectrum kinase inhibitors, ZM-447439 demonstrates a tight selectivity profile, effectively inhibiting Aurora A and B (IC50 ~110 nM and 130 nM, respectively) while exhibiting minimal activity against structurally diverse kinases such as CDK1/2/4 and PLK1 . For procurement professionals and assay developers, this compound serves as a critical baseline material for investigating the chromosomal passenger complex (CPC), spindle assembly checkpoints, and histone H3 phosphorylation without the confounding variables introduced by less selective or metabolically unstable analogs .

Substituting ZM-447439 with other in-class Aurora inhibitors fundamentally alters assay readouts and reproducibility. For instance, replacing it with the pan-Aurora inhibitor Tozasertib (VX-680) introduces potent off-target inhibition of FLT3 and BCR-ABL (Ki ~30 nM), which heavily confounds phenotypic data in hematological models . Similarly, utilizing clinical-grade Barasertib (AZD1152) as a direct substitute in in vitro assays is problematic because it is a prodrug that requires metabolic conversion to its active form (Barasertib-HQPA), leading to unpredictable dose-response kinetics in standard cell culture. Furthermore, substituting with Aurora A-selective agents like Alisertib fails to replicate the specific cytokinesis and spindle checkpoint disruption driven by Aurora B inhibition . Consequently, ZM-447439 remains the preferred choice for direct, unconfounded in vitro Aurora B modulation.

Off-Target Kinase Selectivity vs. Tozasertib (VX-680)

When establishing kinase-dependent phenotypic models, off-target activity can invalidate results. ZM-447439 maintains an IC50 >10 µM against a broad panel of non-Aurora kinases, including critical targets like CDK1/2/4 and PLK1 . In stark contrast, the pan-Aurora inhibitor Tozasertib (VX-680) exhibits high-affinity off-target inhibition of FLT3 and BCR-ABL with a Ki of approximately 30 nM . This makes ZM-447439 vastly superior for isolating Aurora-specific pathways in leukemia cell lines where FLT3 or BCR-ABL signaling is active.

Evidence DimensionOff-target kinase inhibition (FLT3 / BCR-ABL)
Target Compound DataMinimal to no inhibition (IC50 > 10 µM for most non-Aurora kinases)
Comparator Or BaselineTozasertib (VX-680): Potent off-target inhibition (Ki ~ 30 nM for FLT3 and BCR-ABL)
Quantified Difference>300-fold difference in off-target affinity
ConditionsCell-free biochemical kinase assay

Procuring ZM-447439 prevents false-positive phenotypic readouts in hematological cancer screening caused by unintended FLT3 or BCR-ABL suppression.

In Vitro Assay Reliability vs. Prodrug AZD1152

For direct in vitro applications, the metabolic stability and active state of the inhibitor are critical. ZM-447439 is a fully active moiety that directly inhibits Aurora B in cell culture (IC50 ~50-130 nM) without requiring metabolic activation . Conversely, AZD1152 (Barasertib) is formulated as a prodrug that must be converted to Barasertib-HQPA to achieve its sub-nanomolar potency . This conversion rate is highly variable across different cell lines, leading to inconsistent in vitro dose-response curves.

Evidence DimensionRequirement for metabolic activation in vitro
Target Compound DataFully active as supplied (direct IC50 ~50-130 nM)
Comparator Or BaselineAZD1152 (Barasertib): Requires conversion to Barasertib-HQPA
Quantified DifferenceElimination of conversion-dependent dosing variability
ConditionsStandard in vitro cell culture screening

Buyers sourcing compounds for high-throughput in vitro screening should select ZM-447439 to ensure reproducible, direct target engagement without relying on unpredictable cellular metabolism.

Isoform-Specific Phenotypic Readouts vs. Alisertib

Differentiating between Aurora A and Aurora B function requires compounds that induce distinct cellular phenotypes. ZM-447439 effectively blocks the phosphorylation of Histone H3 at Serine 10 (a direct Aurora B substrate), leading to cytokinesis failure and the accumulation of 4N/8N DNA . In contrast, Alisertib (MLN8237) is highly selective for Aurora A (>200-fold over Aurora B) and primarily disrupts centrosome maturation and bipolar spindle formation rather than directly inhibiting the chromosomal passenger complex .

Evidence DimensionPrimary cellular phenotype induced
Target Compound DataInhibits H3S10Ph and blocks cytokinesis
Comparator Or BaselineAlisertib (MLN8237): Disrupts centrosomes (Aurora A selective)
Quantified DifferenceDistinct functional pathway targeting (CPC vs. Centrosome)
ConditionsCellular phenotypic assays and flow cytometry

Procurement of ZM-447439 is essential when the specific research goal is to study or inhibit the chromosomal passenger complex and cytokinesis, which Aurora A inhibitors cannot achieve.

Stock Formulation and Processability

Processability and solubility are major bottlenecks in kinase inhibitor procurement. ZM-447439 demonstrates excellent laboratory handling characteristics, achieving solubility in DMSO up to 25 mg/mL (and up to 90 mg/mL in optimized conditions) . For in vivo transition, it can be reliably formulated as a clear solution using a standard vehicle of 30% PEG400, 0.5% Tween 80, and 5% propylene glycol [1]. This predictable solubility profile reduces preparation time and minimizes compound loss due to precipitation compared to more hydrophobic analogs.

Evidence DimensionStock solution processability
Target Compound DataSoluble in DMSO up to 25-90 mg/mL
Comparator Or BaselineStandard hydrophobic kinase inhibitors: Often require complex lipid or nanoparticle formulations
Quantified DifferenceRapid dissolution in standard laboratory vehicles
ConditionsIn vitro stock preparation and in vivo vehicle formulation

High solubility in standard solvents ensures accurate dosing and seamless transition from in vitro assays to early-stage in vivo models, reducing workflow friction.

High-Throughput Cell Cycle and Cytokinesis Screening

Because ZM-447439 directly inhibits Aurora B without requiring metabolic conversion (unlike AZD1152), it is the optimal positive control for assays measuring cytokinesis failure, multipolar spindle formation, and polyploidy (4N/8N DNA accumulation) in standardized cell lines .

Hematological Cancer Modeling and Kinase Profiling

In leukemia models where FLT3 or BCR-ABL signaling is critical, ZM-447439 is the preferred Aurora inhibitor. It avoids the potent off-target suppression of these specific kinases seen with Tozasertib (VX-680), ensuring that observed anti-proliferative effects are strictly Aurora-dependent .

Epigenetic and Histone Modification Assays

ZM-447439 is highly effective at blocking the phosphorylation of Histone H3 at Serine 10. It is routinely procured as a reliable pharmacological tool to study chromatin condensation and epigenetic regulation during the G2/M phase transition .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

513.23760449 Da

Monoisotopic Mass

513.23760449 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RSN3P9776R

Other CAS

331771-20-1

Wikipedia

ZM447439

Dates

Last modified: 08-15-2023
1: Kreis NN, Sanhaji M, Krämer A, Sommer K, Rödel F, Strebhardt K, Yuan J. Restoration of the tumor suppressor p53 by downregulating cyclin B1 in human papillomavirus 16/18-infected cancer cells. Oncogene. 2010 Jul 26. [Epub ahead of print] PubMed PMID: 20661218.
2: Lane SI, Chang HY, Jennings PC, Jones KT. The Aurora kinase inhibitor ZM447439 accelerates first meiosis in mouse oocytes by overriding the spindle assembly checkpoint. Reproduction. 2010 Jul 21. [Epub ahead of print] PubMed PMID: 20660090.
3: Crispi S, Fagliarone C, Biroccio A, D'Angelo C, Galati R, Sacchi A, Vincenzi B, Baldi A, Verdina A. Antiproliferative effect of Aurora kinase targeting in mesothelioma. Lung Cancer. 2010 Apr 3. [Epub ahead of print] PubMed PMID: 20371132.
4: Jeong YS, Cho S, Park JS, Ko Y, Kang YK. Phosphorylation of serine-10 of histone H3 shields modified lysine-9 selectively during mitosis. Genes Cells. 2010 Jan 13. [Epub ahead of print] PubMed PMID: 20070858.
5: Georgieva I, Koychev D, Wang Y, Holstein J, Hopfenmüller W, Zeitz M, Grabowski P. ZM447439, a novel promising aurora kinase inhibitor, provokes antiproliferative and proapoptotic effects alone and in combination with bio- and chemotherapeutic agents in gastroenteropancreatic neuroendocrine tumor cell lines. Neuroendocrinology. 2010;91(2):121-30. Epub 2009 Nov 14. PubMed PMID: 19923785.
6: Suzuki T, Miyazaki K, Kita K, Ochi T. Trivalent dimethylarsenic compound induces histone H3 phosphorylation and abnormal localization of Aurora B kinase in HepG2 cells. Toxicol Appl Pharmacol. 2009 Dec 15;241(3):275-82. Epub 2009 Aug 28. PubMed PMID: 19716834.
7: Li M, Jung A, Ganswindt U, Marini P, Friedl A, Daniel PT, Lauber K, Jendrossek V, Belka C. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways. Biochem Pharmacol. 2010 Jan 15;79(2):122-9. Epub 2009 Aug 15. PubMed PMID: 19686703.
8: Kaestner P, Stolz A, Bastians H. Determinants for the efficiency of anticancer drugs targeting either Aurora-A or Aurora-B kinases in human colon carcinoma cells. Mol Cancer Ther. 2009 Jul;8(7):2046-56. Epub 2009 Jul 7. PubMed PMID: 19584233.
9: Shuda K, Schindler K, Ma J, Schultz RM, Donovan PJ. Aurora kinase B modulates chromosome alignment in mouse oocytes. Mol Reprod Dev. 2009 Nov;76(11):1094-105. PubMed PMID: 19565641.
10: Bekier ME, Fischbach R, Lee J, Taylor WR. Length of mitotic arrest induced by microtubule-stabilizing drugs determines cell death after mitotic exit. Mol Cancer Ther. 2009 Jun;8(6):1646-54. Epub 2009 Jun 9. PubMed PMID: 19509263.

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